N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the steric and electronic interactions between them. For example, the isoxazole and thiadiazole rings could potentially participate in pi stacking interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at their functional groups. For example, the isoxazole ring could potentially be opened under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the isoxazole and thiadiazole rings could potentially increase the compound’s aromaticity and stability.Scientific Research Applications
Polymorphism Study
This compound has been used in the study of polymorphism in amide-containing compounds . The supramolecular architectures of these compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored, leading to the discovery of three distinct forms of the compound .
Crystallization Mechanism
The compound has been used to understand the crystallization mechanism of amide-containing compounds . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters has allowed researchers to propose crystallization mechanisms .
Synthesis Analysis
The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides from readily available materials has been reported. This synthesis process highlights the compound’s versatility in generating derivatives with varying biological activities.
Molecular Structure Analysis
Chemical Reactions and Properties
The chemical reactivity of the compound and its derivatives has been explored through various chemical oxidation processes. These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications.
Physical Properties Analysis
The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. This information is crucial for understanding the physical behavior and stability of the compound under different conditions.
Chemical Properties Analysis
The chemical properties of the compound, such as acidity and basicity, can be inferred from studies on similar compounds. For instance, the determination of pKa values for newly synthesized acetamide derivatives provides insights into their acid-base properties.
Antimicrobial Activity
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4S2/c1-11-7-14(24-29-11)20-15(26)10-30-19-23-22-18(31-19)21-17(28)12-8-16(27)25(9-12)13-5-3-2-4-6-13/h2-7,12H,8-10H2,1H3,(H,20,24,26)(H,21,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCYGABRKZWFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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